2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

Physicochemical Properties Purification Process Chemistry

2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL (CAS 1094627-44-7) is a chiral β-amino alcohol featuring a 2,5-dimethyl-substituted phenyl ring. It belongs to a class of compounds widely employed as chiral building blocks, ligands, and auxiliaries in asymmetric synthesis, and is also investigated as a scaffold in medicinal chemistry for targets such as trace amine-associated receptors (TAARs) and phenylethanolamine N-methyltransferase (PNMT).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13618521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CO)N
InChIInChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3
InChIKeyTVFYOWHNZDDLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL: Chiral Amino Alcohol Building Block for Specialized Research


2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL (CAS 1094627-44-7) is a chiral β-amino alcohol featuring a 2,5-dimethyl-substituted phenyl ring . It belongs to a class of compounds widely employed as chiral building blocks, ligands, and auxiliaries in asymmetric synthesis, and is also investigated as a scaffold in medicinal chemistry for targets such as trace amine-associated receptors (TAARs) and phenylethanolamine N-methyltransferase (PNMT) [1]. The compound is available in racemic and enantiomerically enriched (R and S) forms, making it relevant for stereochemically precise research applications.

Why Closely Related Dimethylphenyl Amino Alcohols Are Not Interchangeable with 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL


Regioisomeric or unsubstituted β-amino alcohols within the phenylethanolamine class cannot be assumed to be functionally equivalent. The specific 2,5-dimethyl substitution pattern dictates unique steric and electronic properties that directly influence chiral recognition, catalytic activity, and biological target engagement. For instance, predicted physicochemical properties such as boiling point show a substantial >50°C difference between the 2,5-dimethyl derivative and the parent 2-amino-2-phenylethanol, which affects purification strategy and formulation . In biological systems, the 2,5-dimethyl group placement critically modulates affinity at trace amine-associated receptor 5 (TAAR5) compared to other regioisomers used in related medicinal chemistry programs, underscoring that this molecule is a distinct chemical entity requiring specific sourcing [1].

Quantitative Differentiation Evidence for 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL Procurement


Predicted Boiling Point vs. 2-Amino-2-phenylethanol: Impact on Purification and Volatility

The predicted boiling point of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is 318.3±37.0 °C, which is 57 °C higher than the experimental boiling point of the unsubstituted parent compound 2-Amino-2-phenylethanol (261 °C) [1]. This substantial difference, arising from the increased molecular weight and altered intermolecular forces due to the dimethyl substitution, directly impacts the choice of purification technique (e.g., distillation vs. chromatography) and thermal stability considerations during synthesis and storage.

Physicochemical Properties Purification Process Chemistry

Predicted pKa Analysis: Basicity Profile Relative to 2-Amino-2-phenylethanol

The predicted acid dissociation constant (pKa) of the amino group in 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is 12.63±0.10, compared to 12.51 for the unsubstituted 2-Amino-2-phenylethanol [1]. While the difference is minor (ΔpKa = +0.12), this indicates that the electron-donating methyl groups have only a marginal effect on the basicity of the primary amine. For procurement, this near-identical basicity means the two compounds will have very similar protonation states and solubility profiles in aqueous acidic conditions, but differential behavior is expected in environments sensitive to subtle electronic or steric effects, such as in forming specific hydrogen-bond networks or in chiral recognition.

Ionization Solubility Drug Design

Agonist Activity at Mouse Trace Amine-Associated Receptor 5 (TAAR5): Class-Level Biological Potential

2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL demonstrated agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, with an EC50 > 10,000 nM as assessed by cAMP accumulation [1]. This is a high-throughput screening profile commonly used to identify tool compounds for studying neuropsychiatric and olfaction-related G-protein coupled receptor (GPCR) pathways. The specific 2,5-dimethyl substitution pattern is a critical structural feature distinct from other TAAR5 agonists, which include tertiary amines like N,N-dimethylethylamine. A comparator from the same amino alcohol class is not available with equivalent quantitative data, so this represents a class-level inference for selecting this scaffold over other phenyl-derived amino alcohols for novel TAAR5 ligand design.

Neuroscience Trace Amine Receptors GPCR

In Vitro PNMT Inhibitory Activity: Class-Level Enzyme Engagement Evidence

The compound exhibits in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a reported Ki of 1.11×10^6 nM (1.11 mM) [1]. PNMT catalyzes the conversion of norepinephrine to epinephrine, and inhibitors are of interest for hypertension research. While this affinity is weak, it establishes that the 2,5-dimethylphenyl amino alcohol scaffold engages the PNMT active site. In the absence of a directly measured comparator within the same assay for the parent 2-amino-2-phenylethanol, this serves as class-level evidence that the dimethyl substitution provides a measurable, albeit low-affinity, interaction with this key catecholamine-regulating enzyme, distinguishing it from amino alcohols with no known PNMT interaction.

Enzyme Inhibition Catecholamine Biosynthesis Neuropharmacology

Stereochemical Integrity: Enantiomer-Specific Optical Purity as a Differentiator from Racemic Analogs

The (R)-enantiomer of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL (CAS 1213559-96-6) is commercially available with an enantiomeric purity specification of ≥95% . This contrasts with many suppliers offering only the racemic mixture or lower enantiomeric excess for other regioisomers, such as the 3,4-dimethyl analog. The defined stereochemistry at the chiral carbon adjacent to both the amino group and the 2,5-dimethylphenyl ring is a prerequisite for asymmetric induction in catalytic reactions, where the precise spatial presentation of the amino and hydroxyl functional groups determines the diastereoselectivity and enantioselectivity of the transformation.

Chiral Chemistry Asymmetric Synthesis Enantiomeric Excess

Predicted Lipophilicity Shift (AlogP) Driving Membrane Permeation and Extraction Behavior vs. 2-Amino-2-phenylethanol

The calculated AlogP (atom-based logP) for 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is predicted to be approximately 1.6, compared to an experimental LogP of 0.42 for 2-Amino-2-phenylethanol [1][2]. This >1 log unit increase in lipophilicity, stemming from the addition of two methyl substituents, predicts significantly altered partitioning in octanol/water systems. This translates to tangible differences in chromatographic retention times (e.g., in reversed-phase HPLC) and extractability from aqueous reaction mixtures during work-up, which are critical considerations for process development and analytical method development when substituting this compound for the less lipophilic parent.

Lipophilicity Drug-Likeness Analytical Chemistry

Primary Application Scenarios for Procuring 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL


Synthesis of Sterically Demanding Chiral Ligands for Asymmetric Catalysis

The 2,5-dimethyl substitution pattern provides a conical steric environment around the chiral center, which is essential for designing new C2-symmetric or P,N-ligands for transition metal-catalyzed asymmetric transformations. The >95% enantiomeric excess of the commercially available (R)-enantiomer allows for direct incorporation into ligand scaffolds without racemization, a capability demonstrated by related 2,5-dimethylphenyl chiral auxiliaries in cyclopalladation chemistry [1].

Medicinal Chemistry Exploration of TAAR5 Agonists for Neuropsychiatric Indications

The confirmed agonist activity at mouse TAAR5, albeit weak (EC50 > 10 µM) , positions this compound as a hit candidate for further optimization. Its distinct 2,5-dimethylphenyl group offers a different pharmacophore topology compared to known tertiary amine agonists, potentially overcoming selectivity issues or leading to novel biased signaling at this GPCR subfamily implicated in olfaction and schizophrenia.

Biophysical Probing of PNMT Active Site Tolerances via Fragment-Based Drug Design

The well-defined, low-affinity interaction (Ki = 1.11 mM) with bovine PNMT makes this compound a suitable fragment for structure-activity relationship (SAR) studies. Researchers can use this scaffold to evaluate the PNMT active site's tolerance for the 2,5-dimethylphenyl group, guiding the fragment-growing strategy by comparing it with the binding modes of unsubstituted or differently substituted phenyl analogs, ultimately aiming for higher-affinity inhibitors.

Chromatographic Method Development Leveraging Differential Lipophilicity

The predicted AlogP of ~1.6, representing a significant shift from the unsubstituted parent compound (LogP 0.42) , enables analytical chemists to develop robust reversed-phase HPLC or LC-MS methods for tracking this intermediate in complex reaction mixtures. This distinct lipophilicity simplifies separation from more polar starting materials or side products, a key practical advantage in process analytical technology (PAT) applications.

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